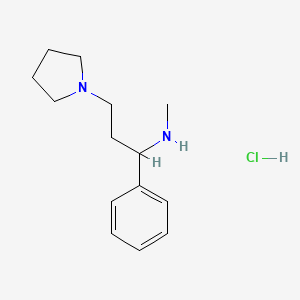
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a phenyl group attached to a pyrrolidine ring, which is further connected to a propylamine chain. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride typically involves a multi-step process:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a ketone or aldehyde, the pyrrolidine ring is formed through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propylamine Chain: The propylamine chain is synthesized through reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
科学的研究の応用
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is utilized in several fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter analogs and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters such as dopamine, serotonin, or norepinephrine. The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
Methylphenidate: Known for its use in treating ADHD, shares structural similarities but differs in the functional groups attached to the pyrrolidine ring.
Amphetamine: Another stimulant with a simpler structure, lacking the pyrrolidine ring but sharing the phenyl and amine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDHYHPAOFRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













